-tert-Octylphenol Diethoxylate-13C6 (4-t-OP2EO-13C6) is a valuable tool in environmental science research, particularly for studying the fate and monitoring of nonylphenol ethoxylates (NPEs) in the environment. NPEs are a class of widely used surfactants found in various household and industrial products. Due to their environmental concerns, such as endocrine disruption and aquatic toxicity, there is a growing interest in understanding their environmental behavior.
4-t-OP2EO-13C6 is an isotopically labeled analogue of 4-t-OP2, the major breakdown product of NPEs. The presence of the 13C isotope allows researchers to distinguish it from naturally occurring background levels of 4-t-OP2 using a technique called isotope ratio mass spectrometry (IRMS) . This allows for more accurate and specific monitoring of NPE degradation products in environmental samples such as water, sediment, and sewage sludge.
4-t-OP2EO-13C6 can be employed in biodegradation studies to assess the activity and efficiency of microorganisms that break down NPEs. By enriching environmental samples with 4-t-OP2EO-13C6 and monitoring the enrichment culture for the presence of 13C-labeled degradation products, researchers can gain insights into the biodegradation pathways and identify the microbial communities responsible for NPE degradation . This information is crucial for developing strategies to bioremediate NPE-contaminated environments.
The use of 4-t-OP2EO-13C6 can also facilitate ecotoxicity assessments of NPEs and their degradation products. By exposing aquatic organisms like fish, daphnia, or algae to 13C-labeled NPEs and monitoring the uptake and distribution of the labeled compound in their tissues, researchers can evaluate the potential toxic effects on different trophic levels in the ecosystem . This information is valuable for regulatory purposes and environmental risk assessments.
4-tert-Octylphenol Diethoxylate-13C6 is a stable isotope-labeled compound used primarily in analytical chemistry and environmental studies. It is a derivative of 4-tert-octylphenol, which is known for its applications in the production of surfactants and as an intermediate in chemical synthesis. The molecular formula for 4-tert-Octylphenol Diethoxylate-13C6 is with a molecular weight of 300.38 g/mol . The compound is characterized by its ethoxylate groups, which enhance its solubility and reactivity in various chemical processes.
These reactions are essential for synthesizing various derivatives and functionalizing the compound for specific applications.
The synthesis of 4-tert-Octylphenol Diethoxylate-13C6 typically involves the following steps:
These methods ensure high purity and yield, making the compound suitable for research applications .
4-tert-Octylphenol Diethoxylate-13C6 has several applications, including:
Its stable isotope labeling makes it particularly valuable for tracing studies in environmental science and toxicology .
Interaction studies involving 4-tert-Octylphenol Diethoxylate-13C6 focus on its behavior in biological systems and its interactions with other chemicals. These studies often assess:
Such studies are crucial for assessing the environmental impact of this compound and its derivatives .
Several compounds share structural similarities with 4-tert-Octylphenol Diethoxylate-13C6. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Nonylphenol | C15H24O | Known for strong endocrine-disrupting properties |
Octylphenol | C12H26O | Used as a precursor for surfactants |
4-(1,1,3,3-Tetramethylbutyl)phenol | C15H24O | Commonly used as an antioxidant in industrial applications |
What sets 4-tert-Octylphenol Diethoxylate-13C6 apart from these similar compounds is its specific isotopic labeling, which allows for precise tracking in analytical applications. Its diethoxy groups also enhance solubility compared to other phenolic compounds, making it particularly useful in research settings focused on environmental monitoring and toxicology studies .
4-tert-Octylphenol Diethoxylate-13C6 represents a sophisticated isotopically labeled analytical standard with the molecular formula ¹³C₆C₁₂H₃₀O₃ and a molecular weight of 300.38 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 1173020-69-3 and exhibits a distinctive mass shift of M+6 compared to its unlabeled counterpart [3] [27]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-[2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl]oxyethoxy]ethanol [1].
The molecular architecture consists of three primary structural components: a tertiary octyl substituent, a phenolic aromatic ring system, and a diethoxylate chain [1] [3]. The tertiary octyl group, specifically 1,1,3,3-tetramethylbutyl, is positioned at the para location relative to the phenolic oxygen [23]. This branched alkyl chain imparts significant hydrophobic character to the molecule and influences its surfactant properties [21].
The carbon-13 labeling configuration is strategically positioned within the aromatic ring system, where all six carbons of the benzene ring are enriched with the ¹³C isotope [3] [27]. The enrichment level exceeds 97 percent, ensuring high analytical precision for isotopic applications [2]. The labeling pattern encompasses carbon positions C-1 through C-6 of the aromatic ring, with C-1 and C-6 being ortho to the tertiary octyl substituent, C-2 and C-5 being meta to the phenolic oxygen, C-3 being ortho to the phenolic oxygen, and C-4 being the site of ethoxylate chain attachment [1] [27].
The diethoxylate chain consists of two ethylene oxide units forming the sequence -OCH₂CH₂OCH₂CH₂OH, which provides hydrophilic properties to balance the hydrophobic octyl group [23]. The ethoxylate carbons retain natural ¹²C abundance, creating a selective labeling pattern that facilitates precise analytical discrimination [27].
Carbon Position | Labeling Status | Chemical Environment |
---|---|---|
C-1 (Aromatic) | ¹³C-enriched | Aromatic carbon ortho to tert-octyl group |
C-2 (Aromatic) | ¹³C-enriched | Aromatic carbon meta to phenolic oxygen |
C-3 (Aromatic) | ¹³C-enriched | Aromatic carbon ortho to phenolic oxygen |
C-4 (Aromatic) | ¹³C-enriched | Aromatic carbon substituted with ethoxylate chain |
C-5 (Aromatic) | ¹³C-enriched | Aromatic carbon meta to phenolic oxygen |
C-6 (Aromatic) | ¹³C-enriched | Aromatic carbon ortho to tert-octyl group |
Alkyl Chain Carbons | Natural abundance ¹²C | Branched aliphatic carbons |
Ethoxylate Chain Carbons | Natural abundance ¹²C | Linear aliphatic ethoxylate carbons |
The exact mass differential between the labeled and unlabeled compounds is precisely 6.00 atomic mass units, corresponding to the replacement of six ¹²C atoms with ¹³C isotopes [1] [6]. This mass shift provides the analytical foundation for isotope dilution mass spectrometry applications and enables precise quantification in complex environmental matrices [27].
Physical properties remain largely comparable between the two compounds, with both requiring storage at minus twenty degrees Celsius and maintaining purity levels exceeding 95 percent [2] [23]. The unlabeled compound typically appears as a colorless to pale yellow liquid, while the labeled analogue is commonly supplied as a solution in acetone at a concentration of 10 micrograms per milliliter [2] [3].
Chromatographic behavior demonstrates remarkable similarity between labeled and unlabeled analogues, with retention times differing by less than 0.1 percent in gas chromatographic applications [9] [27]. This retention time consistency is crucial for analytical method development and ensures that isotopically labeled internal standards behave identically to target analytes during sample preparation and analysis [15].
The carbon-13 enrichment in the labeled compound does not significantly alter the electronic properties of the aromatic system, as confirmed by ultraviolet absorption spectroscopy showing identical absorption maxima at 280 nanometers [9] [13]. However, the isotopic substitution provides enhanced sensitivity in carbon-13 nuclear magnetic resonance spectroscopy, where the labeled carbons appear as significantly intensified signals compared to natural abundance carbons [12].
Property | Unlabeled 4-tert-Octylphenol Diethoxylate | 4-tert-Octylphenol Diethoxylate-13C6 |
---|---|---|
Molecular Formula | C₁₈H₃₀O₃ | ¹³C₆C₁₂H₃₀O₃ |
Molecular Weight (g/mol) | 294.43 | 300.38 |
CAS Number | 2315-61-9 | 1173020-69-3 |
Mass Shift | N/A | M+6 |
Carbon-13 Enrichment | Natural abundance (~1.1%) | >97% |
Exact Mass (g/mol) | 294.24 | 300.24 |
Storage Temperature | −20°C | −20°C |
Purity | >95% | >95% |
Physical State | Colorless to pale yellow liquid | Solution in acetone (10 μg/mL) |
Nuclear Magnetic Resonance spectroscopy provides the most definitive characterization of 4-tert-Octylphenol Diethoxylate-13C6, particularly through carbon-13 Nuclear Magnetic Resonance analysis [12]. The six isotopically enriched aromatic carbons produce dramatically enhanced signal intensities compared to natural abundance carbons, facilitating unambiguous structural assignment [3] [12]. The aromatic carbon signals typically appear in the range of 110 to 160 parts per million, with the carbon bearing the ethoxylate substituent (C-4) appearing most downfield due to deshielding effects [12].
Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns consistent with the molecular architecture [12]. Aromatic protons appear as complex multipiples between 6.8 and 7.2 parts per million, while the tertiary octyl group produces signals between 1.0 and 1.5 parts per million [12]. The ethoxylate chain generates characteristic triplet patterns for the OCH₂CH₂O protons around 3.6 to 4.0 parts per million, with the terminal hydroxyl group appearing as a broad singlet around 2.5 parts per million [12].
The carbon-13 isotopic labeling introduces subtle but measurable isotope effects in proton Nuclear Magnetic Resonance spectroscopy [12]. Protons directly bonded to ¹³C-labeled carbons exhibit small upfield shifts of approximately 0.01 to 0.02 parts per million due to the magnetic moment of the ¹³C nucleus [12]. These isotope-induced chemical shift perturbations provide additional confirmation of the labeling pattern [12].
Fourier Transform Infrared spectroscopy yields characteristic absorption bands that confirm the presence of key functional groups [13]. The hydroxyl group of the ethoxylate chain produces a broad absorption band centered around 3200 to 3600 wavenumbers, characteristic of alcohol O-H stretching [13]. Aliphatic C-H stretching vibrations appear in the range of 2800 to 3000 wavenumbers, while aromatic C-H stretches occur at slightly higher frequencies around 3000 to 3100 wavenumbers [13].
The aromatic C=C stretching vibrations manifest as multiple bands between 1450 and 1600 wavenumbers, with the most intense absorption typically occurring around 1510 wavenumbers [13]. C-O stretching vibrations from the ethoxylate linkages produce characteristic bands in the 1000 to 1300 wavenumber region [13]. The carbon-13 isotopic substitution results in minimal frequency shifts in infrared spectroscopy, typically less than 5 wavenumbers, due to the relatively small mass change compared to the total molecular mass [13].
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis [18] [19]. The molecular ion peak appears at mass-to-charge ratio 300, representing a 6-unit shift compared to the unlabeled compound [18]. Characteristic fragmentation produces a base peak at mass-to-charge ratio 206, corresponding to loss of the diethoxylate chain [9] [18]. Additional fragment ions at mass-to-charge ratios 135 and 107 correspond to the tert-octylphenyl cation and tert-octyl cation, respectively [9].
Technique | Application for 13C6 Compound | Key Characteristics |
---|---|---|
Nuclear Magnetic Resonance (NMR) | Structural elucidation and isotopic confirmation | Enhanced sensitivity for labeled carbons |
Carbon-13 NMR | Direct observation of ¹³C-enriched carbon positions | Six enriched aromatic carbons clearly visible |
Proton NMR | Confirmation of aromatic and aliphatic proton environments | Aromatic signals at 6-9 ppm, aliphatic at 0-4 ppm |
Fourier Transform Infrared (FT-IR) | Identification of functional groups (O-H, C-H, C-O stretches) | O-H stretch ~3200-3600 cm⁻¹, C-H stretch ~2800-3000 cm⁻¹ |
Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern analysis | Molecular ion peak at m/z 300, fragment at m/z 206 |
Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and quantification in environmental analysis | Retention time comparable to unlabeled analogue |
Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of ethoxylate oligomers and metabolites | Multiple reaction monitoring (MRM) transitions available |
The synthesis of 4-tert-Octylphenol Diethoxylate-13C6 involves two distinct reaction steps: the alkylation of phenol to form 4-tert-octylphenol, followed by ethoxylation to introduce the diethoxy chain. The alkylation reaction proceeds through a Friedel-Crafts mechanism, which has been extensively studied using in situ solid-state nuclear magnetic resonance spectroscopy [1] [2].
The alkylation of phenol with diisobutylene (2,4,4-trimethylpent-1-ene) follows a stepwise mechanism involving carbocation intermediates [1] [3]. The reaction initiates with the activation of the alkylating agent by Lewis acid catalysts such as aluminum chloride or zeolite H-BEA. The Lewis acid coordinates with the olefin, facilitating protonation and subsequent formation of a stable tertiary carbocation [1] [2].
Research has demonstrated that phenol alkylation occurs preferentially through olefin protonation rather than direct alcohol dehydration [1]. When cyclohexanol was used as a model alkylating agent, the alkylation reaction did not commence until the majority of the alcohol was dehydrated to the corresponding olefin. This observation indicates that the reactive electrophile is the carbocation formed directly from olefin protonation, not from alcohol dehydration pathways [1] [2].
The para-selectivity in phenol alkylation with tert-octyl groups typically exceeds 85%, making this reaction highly regioselective [3]. Metal triflate catalysts, particularly bismuth, copper, and scandium triflates, have shown excellent performance in achieving high para-selectivity while maintaining good reaction yields [3].
The ethoxylation process involves the sequential addition of ethylene oxide units to the phenolic hydroxyl group through a base-catalyzed mechanism [4] [5]. Potassium hydroxide serves as the primary catalyst, converting the phenolic hydroxyl group to a phenoxide anion, which subsequently attacks the electrophilic carbon of ethylene oxide [4] [6].
The ethoxylation reaction proceeds through nucleophilic ring-opening of ethylene oxide, where the phenoxide anion attacks the less substituted carbon atom of the epoxide ring [5] [6]. This results in the formation of an alkoxide intermediate, which can further react with additional ethylene oxide molecules to extend the ethoxy chain. The degree of ethoxylation is controlled by the molar ratio of ethylene oxide to substrate and the reaction conditions [4] [5].
Industrial ethoxylation typically occurs at temperatures between 140-180°C under slight pressure (0.3-1.0 bar) to maintain the ethylene oxide in liquid phase [4] [7]. The reaction is highly exothermic, requiring careful temperature control to prevent thermal runaway and maintain product quality [5].
Carbon-13 isotope enrichment represents a critical aspect of synthesizing 4-tert-Octylphenol Diethoxylate-13C6, with several strategic approaches available depending on the desired isotopic purity and economic considerations [8] [9] [10].
Cambridge Isotope Laboratories and other specialized suppliers provide 13C6-phenol with isotopic purities ranging from 97% to 99% [9] [11]. The high cost of isotopically labeled starting materials necessitates careful optimization of synthetic procedures to minimize material losses and maximize product yields [11].
Alternative approaches involve isotope exchange reactions using catalytic systems capable of facilitating carbon-carbon bond formation and breaking [12] [13]. These methods typically employ transition metal catalysts under conditions that promote isotopic scrambling between labeled and unlabeled carbon sources [12].
Deuterium and tritium labeling methodologies have been extensively developed and can provide insights into carbon-13 labeling strategies [12]. Recent developments in hydrogen isotope exchange have shown that similar principles can be applied to carbon isotope exchange, particularly in aromatic systems where C-H activation mechanisms operate [12] [14].
The most economical approach for large-scale production involves direct incorporation of carbon-13 from enriched carbon sources [9] [15]. This strategy utilizes 13C-enriched carbon dioxide, carbon monoxide, or other simple carbon compounds as building blocks for more complex molecules [8] [16].
Calcium carbide synthesis from 13C elemental carbon represents an innovative approach for generating 13C2-labeled acetylene, which can serve as a universal building block for subsequent transformations [9]. This method offers atom-economic incorporation of carbon-13 isotopes while maintaining high isotopic purity [9].
For analytical applications requiring specific labeling patterns, selective isotope incorporation strategies can target individual functional groups or structural components [17] [18]. These approaches allow for the synthesis of compounds with 13C enrichment in specific positions, such as the ethoxy chains or the aromatic ring separately [17].
Stable isotope-labeled metabolite extracts from cellular systems grown on 13C-enriched media provide an alternative source of labeled building blocks [17] [19]. This biological approach can generate complex mixtures of labeled compounds that serve as internal standards for metabolomics applications [17] [19].
The purification and quality control of isotopically labeled compounds require specialized analytical techniques capable of distinguishing between labeled and unlabeled species while maintaining isotopic integrity [20] [21] [19].
Reversed-phase high-performance liquid chromatography using branched fluorinated silica gel columns has proven effective for separating octylphenol ethoxylate oligomers [22] [23]. Non-end-capped branched fluorinated silica gel columns demonstrate superior separation performance compared to end-capped columns, particularly for ethoxylated surfactants [22].
The separation mechanism operates in reversed-phase mode, with ethoxylated oligomers eluting in order of increasing ethylene oxide units [22] [23]. Gradient elution using methanol-water mobile phases enables the separation of complex mixtures containing multiple ethoxylation degrees [22].
Column chromatography using silica gel or specialized stationary phases provides an alternative purification approach for isotopically labeled compounds [20] [24]. The selection of appropriate eluent systems must consider the potential for isotopic exchange or degradation during the purification process [20].
Time-of-flight mass spectrometry with accurate mass determination represents the gold standard for isotopic purity analysis [21]. The high mass resolution capabilities of modern time-of-flight instruments enable the separation of isotopic peaks that differ by only a few millimass units [21] [25].
Isotopic ratio outlier analysis utilizes characteristic isotopic patterns to differentiate between biological signals and analytical artifacts [17]. This approach employs samples labeled with different 13C enrichment levels (typically 5% and 95%) to create distinctive isotopic signatures that facilitate quantitative analysis [17].
Liquid chromatography coupled to tandem mass spectrometry provides both separation and isotopic analysis capabilities in a single analytical platform [21] [23]. The combination of chromatographic retention time and mass spectral fragmentation patterns enables unambiguous identification and quantification of isotopically labeled species [21] [26].
Carbon-13 nuclear magnetic resonance spectroscopy serves as a definitive method for confirming isotopic incorporation and determining labeling patterns [27] [28]. The natural abundance of 13C (approximately 1.1%) provides a baseline for comparison with enriched samples [28].
Two-dimensional nuclear magnetic resonance techniques, including 13C-13C correlation experiments, enable the elucidation of carbon connectivity patterns in isotopically labeled compounds [27] [17]. These methods are particularly valuable for confirming the integrity of isotopic labeling following synthetic transformations [27].
The integration of peak areas in 13C nuclear magnetic resonance spectra provides quantitative information about isotopic enrichment levels [27] [28]. Comparison with theoretical isotopic distributions enables the calculation of isotopic purity and identification of potential isotope scrambling [27].
Stability testing under various storage conditions ensures that isotopically labeled compounds maintain their integrity over extended periods [20] [29]. Temperature, humidity, and light exposure represent critical factors that can influence the stability of both the chemical compound and its isotopic composition [20].
Contamination control measures during synthesis, purification, and storage prevent the introduction of unlabeled impurities that could compromise isotopic purity [20] [24]. The use of dedicated equipment and controlled environments minimizes cross-contamination risks [20].